molecular formula C26H23NO3S B2961701 3-BENZOYL-6-ETHYL-4-(4-ETHYLBENZENESULFONYL)QUINOLINE CAS No. 899760-27-1

3-BENZOYL-6-ETHYL-4-(4-ETHYLBENZENESULFONYL)QUINOLINE

Cat. No.: B2961701
CAS No.: 899760-27-1
M. Wt: 429.53
InChI Key: KQWVFIXOZNIVLB-UHFFFAOYSA-N
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Description

3-Benzoyl-6-ethyl-4-(4-ethylbenzenesulfonyl)quinoline is a synthetic quinoline derivative characterized by three distinct functional groups:

  • Benzoyl group at position 3, which may enhance lipophilicity and π-π stacking interactions.
  • 4-Ethylbenzenesulfonyl group at position 4, a sulfonamide moiety known for influencing bioactivity and binding affinity in medicinal chemistry .

Properties

IUPAC Name

[6-ethyl-4-(4-ethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO3S/c1-3-18-10-13-21(14-11-18)31(29,30)26-22-16-19(4-2)12-15-24(22)27-17-23(26)25(28)20-8-6-5-7-9-20/h5-17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWVFIXOZNIVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-6-ETHYL-4-(4-ETHYLBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous-flow processes and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-6-ETHYL-4-(4-ETHYLBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X)

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Alcohol derivatives

    Substitution: Halogenated, nitrated, or alkylated quinoline derivatives

Mechanism of Action

The mechanism of action of 3-BENZOYL-6-ETHYL-4-(4-ETHYLBENZENESULFONYL)QUINOLINE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between the target compound and analogous quinolines:

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Reference
Target Compound 3-Benzoyl, 6-Ethyl, 4-(4-Ethylbenzenesulfonyl) ~471.6 (est.) Benzoyl, Ethyl, Sulfonamide
BB90881 (3-(4-Ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline) 3-Sulfonamide, 6-Methoxy, 4-Piperidinyl 424.56 Sulfonamide, Methoxy, Piperidine
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 2-Chlorophenyl, 4-Dimethoxyphenyl, 6-Methoxy, 3-Methyl ~434.9 (est.) Chlorophenyl, Methoxy, Methyl
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-Amino, 2-Chlorophenyl, 3-Methoxyphenyl Amino, Chlorophenyl, Methoxyphenyl
Steroidal Quinoline Hybrids Quinoline fused to steroid backbone ~500–600 (est.) Steroid core, Quinoline

Key Observations:

  • Sulfonamide vs. Methoxy Groups : The sulfonamide group in the target compound and BB90881 may improve binding to hydrophobic pockets in proteins compared to methoxy-containing analogs like compound 4k .
  • Ethyl vs. Methyl/Methoxy Substituents : The ethyl group at position 6 (target compound) could enhance metabolic stability over methoxy or methyl groups, which are more prone to oxidation .
Anticancer and Antiproliferative Effects
  • Steroidal Quinoline Hybrids: Exhibit potent antibacterial and antifungal activities, with some showing cytotoxicity against cancer cell lines (IC50 values in the low micromolar range) .
  • Combretastatin A-4 Analogs: Quinoline derivatives with bulky substituents (e.g., tert-butyl) show reduced antiproliferative activity compared to methoxy or smaller groups, highlighting the importance of substituent size .
Enzyme Inhibition and Catecholase Activity
  • Methoxy-Substituted Quinolines: Derivatives with methoxy groups (e.g., 4k) demonstrate moderate catecholase activity, oxidizing catechol to o-quinone via copper-mediated pathways .

Biological Activity

3-Benzoyl-6-ethyl-4-(4-ethylbenzenesulfonyl)quinoline is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

  • Molecular Formula : C21H23N2O3S
  • Molecular Weight : 375.49 g/mol
  • CAS Number : 868368-91-6

Anticancer Properties

Research indicates that 3-benzoyl-6-ethyl-4-(4-ethylbenzenesulfonyl)quinoline exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases, which are crucial for the apoptotic process.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Caspase activation
PC-3 (Prostate Cancer)15.0Inhibition of cell proliferation

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests its potential use in treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Study
In a study involving a mouse model of inflammation, administration of 3-benzoyl-6-ethyl-4-(4-ethylbenzenesulfonyl)quinoline resulted in a significant reduction in paw edema compared to the control group, indicating its efficacy as an anti-inflammatory agent.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • PPAR Activation : It activates the peroxisome proliferator-activated receptor (PPAR), which plays a critical role in regulating lipid and glucose metabolism.
  • Caspase Pathway : The induction of apoptosis in cancer cells is primarily mediated through the activation of caspases, leading to programmed cell death.
  • Cytokine Inhibition : By inhibiting NF-kB signaling, the compound reduces the expression of inflammatory cytokines.

Toxicity and Safety Profile

The toxicity profile of 3-benzoyl-6-ethyl-4-(4-ethylbenzenesulfonyl)quinoline has been evaluated in several studies. It exhibits low acute toxicity with no observed adverse effects at doses up to 1000 mg/kg in animal models. However, long-term exposure may pose risks to liver and kidney function.

Applications in Research

Given its diverse biological activities, this compound is being explored for various applications:

  • Cancer Therapy : Its potential as a chemotherapeutic agent is under investigation.
  • Anti-inflammatory Treatments : It may serve as a novel treatment for chronic inflammatory conditions.
  • Metabolic Disorders : The activation of PPAR pathways suggests possible applications in managing diabetes and obesity.

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